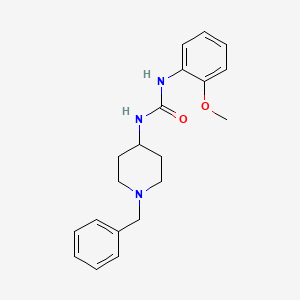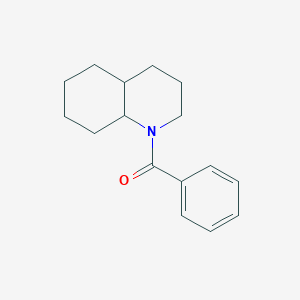
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C, cyclin-dependent kinase 4, and glycogen synthase kinase-3β. These enzymes play a crucial role in various cellular processes, including cell growth and division, making this compound a promising candidate for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea involves the inhibition of specific enzymes, leading to the disruption of cellular processes that are essential for cancer cell growth and division. Specifically, this compound inhibits the activity of protein kinase C, which is involved in regulating cell growth and proliferation. Additionally, it inhibits the activity of cyclin-dependent kinase 4, which is involved in the cell cycle progression. By inhibiting these enzymes, this compound can effectively inhibit cancer cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on specific enzymes, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective in inhibiting specific enzymes, making it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high concentrations, making it essential to handle it with care in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea. One potential direction is to explore its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, future research may focus on identifying other potential targets for this compound, as well as developing new synthesis methods to improve its efficiency and yield. Overall, this compound has significant potential for scientific research and therapeutic applications, making it an exciting area of study for researchers in various fields.
Synthesemethoden
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea involves the reaction of 1-benzyl-4-piperidone with 2-methoxyphenyl isocyanate in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, making it an efficient method for producing this compound.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)22-20(24)21-17-11-13-23(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFXCTLAVGDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
![2-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5423190.png)
![2-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5423209.png)
![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5423211.png)
![N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5423214.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5423215.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)propanamide](/img/structure/B5423232.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5423240.png)
![4-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5423244.png)


![diethyl 3-methyl-5-{[3-(4-propoxyphenyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5423270.png)
![2-methoxy-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5423280.png)